molecular formula C19H16ClFN4O2 B11461236 6-(2-chlorobenzyl)-1-(2-fluorophenyl)-2-hydroxy-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one

6-(2-chlorobenzyl)-1-(2-fluorophenyl)-2-hydroxy-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one

Cat. No.: B11461236
M. Wt: 386.8 g/mol
InChI Key: STGKLCHXVRXSNZ-UHFFFAOYSA-N
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Description

6-[(2-CHLOROPHENYL)METHYL]-1-(2-FLUOROPHENYL)-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE is a complex heterocyclic compound that features a unique combination of chlorophenyl and fluorophenyl groups attached to a diazino-pyrimidine core. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(2-CHLOROPHENYL)METHYL]-1-(2-FLUOROPHENYL)-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE typically involves multi-step reactions starting from readily available precursors. One common approach involves the condensation of 2-chlorobenzylamine with 2-fluorobenzaldehyde to form an intermediate Schiff base, which is then cyclized with a suitable diazine derivative under acidic or basic conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of high-pressure reactors, advanced purification techniques such as recrystallization, and chromatographic methods to isolate the desired product from reaction mixtures .

Chemical Reactions Analysis

Types of Reactions

6-[(2-CHLOROPHENYL)METHYL]-1-(2-FLUOROPHENYL)-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride to yield reduced derivatives.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives, oxides, and reduced forms of the original compound .

Scientific Research Applications

6-[(2-CHLOROPHENYL)METHYL]-1-(2-FLUOROPHENYL)-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-[(2-CHLOROPHENYL)METHYL]-1-(2-FLUOROPHENYL)-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor to modulate its signaling pathways. These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[(2-CHLOROPHENYL)METHYL]-1-(2-FLUOROPHENYL)-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE stands out due to the presence of both chlorophenyl and fluorophenyl groups, which can enhance its biological activity and specificity. The unique combination of these substituents may result in distinct pharmacological properties compared to other similar compounds .

Properties

Molecular Formula

C19H16ClFN4O2

Molecular Weight

386.8 g/mol

IUPAC Name

6-[(2-chlorophenyl)methyl]-1-(2-fluorophenyl)-7,8-dihydro-5H-pyrimido[4,5-d]pyrimidine-2,4-dione

InChI

InChI=1S/C19H16ClFN4O2/c20-14-6-2-1-5-12(14)9-24-10-13-17(22-11-24)25(19(27)23-18(13)26)16-8-4-3-7-15(16)21/h1-8,22H,9-11H2,(H,23,26,27)

InChI Key

STGKLCHXVRXSNZ-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(NCN1CC3=CC=CC=C3Cl)N(C(=O)NC2=O)C4=CC=CC=C4F

Origin of Product

United States

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